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Compound of Interest

Compound Name: Isopropyl 5,6-diaminonicotinate

Cat. No.: B3265288 Get Quote

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Isopropyl 5,6-diaminonicotinate is a key heterocyclic building block that serves as a versatile

precursor in the synthesis of a wide array of medicinally important compounds. Its ortho-

diamine functionality on a pyridine core makes it an ideal starting material for the construction

of fused bicyclic systems, most notably imidazo[4,5-b]pyridines, which are bioisosteres of

purines. This guide provides a comprehensive overview of the synthesis, key reactions, and

diverse therapeutic applications of derivatives originating from this valuable precursor, with a

focus on kinase inhibition and anticancer activity.

Chemical Properties and Synthesis
Isopropyl 5,6-diaminonicotinate, with the chemical formula C9H13N3O2 and a molecular

weight of 195.22 g/mol , is a stable organic compound amenable to various synthetic

transformations.[1] The presence of two adjacent amino groups and an isopropyl ester provides

multiple reaction sites for derivatization.

Synthesis of the Precursor
The synthesis of Isopropyl 5,6-diaminonicotinate can be achieved through a two-step

process starting from the corresponding nitro-substituted pyridine. A detailed experimental

protocol for a closely related analog, methyl 5,6-diaminonicotinate, is presented below and can

be adapted for the synthesis of the isopropyl ester by substituting methanol with isopropanol.[2]
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Experimental Protocol: Synthesis of Methyl 5,6-diaminonicotinate (Adaptable for Isopropyl

Ester)[2]

Dissolution: Dissolve 1 gram of methyl 6-amino-5-nitronicotinate in 10 ml of methanol (or

isopropanol for the target compound).

Catalyst Addition: To this solution, add 0.1 g of 5% palladium on carbon (Pd/C).

Hydrogenation: Absorb hydrogen gas into the mixture at room temperature under normal

pressure. The reaction should be monitored until the stoichiometric amount of hydrogen is

consumed.

Filtration: Remove the palladium catalyst from the reaction mixture by filtration.

Evaporation: Remove the solvent by evaporation under reduced pressure.

Recrystallization: Recrystallize the resulting residue from ethanol to yield the purified

product.

The process yields methyl 5,6-diaminonicotinate as yellow needle-like crystals with a melting

point of 154°-155° C.[2]

Core Reaction: Formation of the Imidazo[4,5-
b]pyridine Scaffold
The primary utility of Isopropyl 5,6-diaminonicotinate in medicinal chemistry lies in its role as

a precursor to the imidazo[4,5-b]pyridine scaffold. This is typically achieved through a

cyclocondensation reaction with an aldehyde, followed by oxidation. This reaction, often

referred to as the Phillips condensation, is a cornerstone in the synthesis of a diverse range of

biologically active molecules.

Experimental Protocol: General Synthesis of 2-Substituted Imidazo[4,5-b]pyridines

The following is a general procedure for the synthesis of 2-substituted imidazo[4,5-b]pyridines

from a diaminopyridine precursor, which can be adapted for Isopropyl 5,6-diaminonicotinate.
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Reaction Setup: A mixture of the diaminopyridine (1 equivalent) and a substituted aldehyde

(1 equivalent) is prepared in a suitable solvent such as methanol.

Catalyst Addition: A catalyst, such as zinc triflate, is added to the mixture.

Reflux: The reaction mixture is heated to reflux and stirred for a specified time, typically

several hours.

Work-up: Upon completion, the reaction is cooled, and the product is isolated, often by

filtration or extraction, followed by purification, usually through recrystallization or column

chromatography.

This versatile reaction allows for the introduction of a wide variety of substituents at the 2-

position of the imidazo[4,5-b]pyridine ring, which is crucial for modulating the biological activity

of the resulting compounds.

Applications in Medicinal Chemistry
The imidazo[4,5-b]pyridine core derived from Isopropyl 5,6-diaminonicotinate is a privileged

scaffold in drug discovery, with applications spanning multiple therapeutic areas.

Kinase Inhibition
A significant focus of research on imidazo[4,5-b]pyridine derivatives has been in the

development of potent and selective kinase inhibitors for the treatment of cancer. Dysregulation

of protein kinases is a hallmark of many cancers, making them attractive therapeutic targets.

The Phosphoinositide 3-kinase (PI3K)/AKT/mTOR signaling pathway is a critical regulator of

cell growth, proliferation, and survival, and its aberrant activation is frequently observed in

human cancers. Several imidazo[4,5-b]pyridine-based compounds have been developed as

potent inhibitors of this pathway.

Signaling Pathway Diagram: PI3K/AKT/mTOR Pathway
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Caption: The PI3K/AKT/mTOR signaling pathway and the point of inhibition by imidazo[4,5-

b]pyridine-based PI3K inhibitors.

Compound Target Kinase
Inhibitory Activity

(Ki/IC50)
Reference

GDC-0326 PI3Kα Ki = 0.2 nM [3]

Compound 27e Aurora-A Kd = 7.5 nM [3]

Aurora-B Kd = 48 nM [3]

FLT3 Kd = 6.2 nM [3]

FLT3-ITD Kd = 38 nM [3]

FLT3(D835Y) Kd = 14 nM [3]

Beyond the PI3K pathway, imidazo[4,5-b]pyridines have shown inhibitory activity against a

range of other kinases implicated in cancer.

Compound Class Target Kinase
Inhibitory Activity

(IC50)
Reference

Imidazo[4,5-

b]pyridines
B-Raf Potent inhibition [4]

Imidazo[4,5-

b]pyridines
CDK9 0.63-1.32 μM [5]

KY-04045 PAK4 Validated inhibitor [6]

Anticancer Activity
The inhibition of key signaling pathways by imidazo[4,5-b]pyridine derivatives translates into

potent antiproliferative activity against various cancer cell lines.
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Compound Class/ID Cancer Cell Line
Antiproliferative

Activity (IC50)
Reference

Imidazo[4,5-

b]pyridines
MCF-7 (Breast) Significant activity [5]

HCT116 (Colon) Remarkable activity [5]

Imidazole-Pyridine

Hybrids
BT474 (Breast)

35.56 ± 1.02–45.82 ±

1.32 μM
[7]

Amidino-Substituted

Imidazo[4,5-

b]pyridines

Colon Carcinoma 0.4 and 0.7 μM [8]

Antimicrobial and Antiviral Applications
The structural similarity of the imidazo[4,5-b]pyridine core to purines also makes it a promising

scaffold for the development of antimicrobial and antiviral agents.

Compound

Class
Activity Organism/Virus MIC/EC50 Reference

Imidazo[4,5-

b]pyridines
Antibacterial

Bacillus subtilis,

Staphylococcus

aureus,

Escherichia coli,

Staphylococcus

typhi

Zone of inhibition

observed
[9]

Antifungal
Aspergillus niger,

Candida albicans

Zone of inhibition

observed
[9]

Amidino-

Substituted

Imidazo[4,5-

b]pyridines

Antiviral

Respiratory

Syncytial Virus

(RSV)

EC50 = 21 μM

and 58 μM
[8]

Structure-Activity Relationships (SAR)
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The versatility of the synthesis of imidazo[4,5-b]pyridines from Isopropyl 5,6-
diaminonicotinate allows for systematic modifications to explore structure-activity

relationships (SAR). The substituent at the 2-position, introduced from the aldehyde in the

cyclocondensation step, is a key determinant of biological activity. Furthermore, the isopropyl

ester at what becomes the 7-position of the imidazo[4,5-b]pyridine ring can be further modified,

for example, by hydrolysis to the carboxylic acid followed by amide coupling, to explore

additional chemical space and optimize pharmacokinetic and pharmacodynamic properties.

Logical Workflow: From Precursor to Bioactive Compounds
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Caption: A logical workflow illustrating the progression from the precursor to the development of

optimized bioactive compounds.

Conclusion
Isopropyl 5,6-diaminonicotinate is a highly valuable and versatile precursor in medicinal

chemistry. Its straightforward conversion to the imidazo[4,5-b]pyridine scaffold provides access

to a rich chemical space of biologically active molecules. The demonstrated success of

derivatives of this precursor as potent kinase inhibitors and anticancer agents, as well as their

potential in antimicrobial and antiviral applications, underscores the importance of this building

block in modern drug discovery. The ability to readily diversify the substituents on the

imidazo[4,5-b]pyridine core allows for fine-tuning of biological activity and optimization of drug-

like properties, ensuring that Isopropyl 5,6-diaminonicotinate will remain a relevant and

important tool for medicinal chemists for the foreseeable future.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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